molecular formula C18H20F3N5O B2966308 (4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1788543-04-3

(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2966308
CAS No.: 1788543-04-3
M. Wt: 379.387
InChI Key: IHDCFFCWGBMPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a heterocyclic molecule featuring three key structural motifs:

  • Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.
  • Piperazine linkage: A six-membered ring with two nitrogen atoms at positions 1 and 4, connected to the pyridazine via a carbonyl group. Piperazine improves aqueous solubility and serves as a flexible spacer.
  • 3-(Trifluoromethyl)phenyl group: A phenyl ring substituted with a trifluoromethyl (-CF₃) group at the 3-position, contributing lipophilicity and metabolic stability due to the electron-withdrawing nature of CF₃.

Properties

IUPAC Name

[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O/c1-24(2)16-11-15(12-22-23-16)25-6-8-26(9-7-25)17(27)13-4-3-5-14(10-13)18(19,20)21/h3-5,10-12H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDCFFCWGBMPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone has garnered significant interest within the fields of medicinal chemistry and drug discovery. Its unique structural features, including a pyridazine moiety, a piperazine ring, and a trifluoromethyl group, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C14H19F3N4OC_{14}H_{19}F_{3}N_{4}O, with a molecular weight of approximately 320.33 g/mol. The presence of the dimethylamino group contributes to its pharmacological properties, potentially enhancing its interaction with biological targets.

PropertyValue
Molecular FormulaC14H19F3N4OC_{14}H_{19}F_{3}N_{4}O
Molecular Weight320.33 g/mol
StructureChemical Structure

Antitubercular Activity

Research has indicated that derivatives of this compound exhibit promising antitubercular activity against Mycobacterium tuberculosis. A study synthesized various benzamide derivatives and tested their efficacy, revealing that certain modifications to the piperazine and pyridazine components significantly enhanced activity against tuberculosis strains. The most active compounds demonstrated IC50 values in the low micromolar range, suggesting effective inhibition of bacterial growth.

The mechanism by which this compound exerts its biological effects likely involves modulation of specific receptors or enzymes. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the piperazine structure provides steric stability, facilitating binding to target sites.

Study on Antichlamydial Activity

In a related study focusing on compounds with similar structural frameworks, it was found that modifications to the piperazine moiety could enhance selectivity towards Chlamydia species. This suggests that the compound's structural elements may be fine-tuned for increased potency against specific pathogens .

In Silico Studies

Computational modeling has been employed to predict the binding affinities of this compound to various biological targets. These studies indicated significant interactions with kinases involved in cellular signaling pathways, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
Aripiprazole Piperazine structure; partial dopamine agonistAntipsychotic
Risperidone Serotonin-dopamine antagonistAntipsychotic
(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone Contains thiophene ring; potential unique propertiesAntimicrobial activities under study

This table highlights how this compound compares with other known compounds in terms of structure and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several piperazine-containing analogs, differing primarily in heterocyclic cores, substituents, and linkage patterns. Below is a comparative analysis supported by synthesis data (), similarity coefficients (), and graph-based structural comparisons ().

Structural Variations and Key Differences

Table 1: Structural Comparison of Piperazine-Linked Methanone Derivatives
Compound ID/Name Core Heterocycle Substituents on Heterocycle Piperazine Substituent Phenyl Group Modification Similarity (Hypothetical Tanimoto)
Target Compound Pyridazine 6-(Dimethylamino) None 3-(Trifluoromethyl) 1.00 (Reference)
(6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone Pyrimidine 2-Methyl, 6-(4-chloro-2-CF₃-phenyl) None N/A (Pyrimidine-substituted) 0.45
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Thiophene None 4-(4-CF₃-phenyl) N/A (Thiophene-linked) 0.35
(4-(4-Hydroxyphenyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone Piperazine 4-(4-Hydroxyphenyl) None 3-(Trifluoromethyl) 0.65
4-(1H-Pyrazol-4-yl)-1-(4-(4-CF₃-phenyl)piperazin-1-yl)butan-1-one Pyrazole None 4-(4-CF₃-phenyl) N/A (Butanone linker) 0.28

Analysis of Structural and Functional Implications

Heterocycle Influence: Pyridazine vs. Pyrimidine (): The pyridazine in the target compound provides distinct electronic properties due to adjacent nitrogen atoms, compared to the meta-nitrogen arrangement in pyrimidine. This may affect binding to enzymes or receptors reliant on hydrogen-bonding patterns. Thiophene vs.

Similarity Coefficients () :

  • The Tanimoto coefficient quantifies overlap in molecular fingerprints. The highest similarity (0.65) is observed with the hydroxyphenyl-piperazine analog (), sharing the 3-CF₃-phenyl group and piperazine core. Lower scores for thiophene/pyrazole analogs reflect reduced structural overlap.

Graph-Based Comparisons (): Common subgraphs include the piperazine-methanone-phenyl motif. Divergences arise in heterocyclic attachments (e.g., pyridazine vs. hydroxyphenyl), altering molecular topology and interaction networks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized using Buchwald-Hartwig amination or SNAr (nucleophilic aromatic substitution) under inert conditions. Reaction optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst systems (e.g., Pd-based catalysts for coupling steps). Yield improvements are achieved by monitoring reaction progress via TLC (Rf values ~0.39–0.44) and purifying intermediates via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^13C-NMR to confirm substituent positions. For example, the trifluoromethyl group in the phenyl ring shows a characteristic splitting pattern (q, JCFJ_{C-F} = 2.4 Hz) in 13C^13C-NMR .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N values (e.g., C 61.71% calc. vs. 61.67% found) to verify purity .
  • Contradictions : Discrepancies in melting points or Rf values may arise from polymorphic forms or solvent impurities. Cross-validate with HPLC-MS and X-ray crystallography when available .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic structure and binding interactions in biological systems?

  • Methodology :

  • Computational Studies : Perform DFT calculations to map electron density distributions, particularly around the trifluoromethyl group. The CF3_3 group increases lipophilicity (logP) and stabilizes binding via hydrophobic interactions. Compare with analogs lacking this group to isolate its effects .
  • Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity changes in target proteins .

Q. What strategies are recommended for analyzing the compound’s stability under physiological or environmental conditions?

  • Methodology :

  • Degradation Studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS. The piperazine moiety may hydrolyze under acidic conditions, requiring stability-optimized formulations (e.g., lyophilization) .
  • Environmental Fate : Assess photodegradation using UV-Vis spectroscopy and identify metabolites via high-resolution mass spectrometry (HRMS) in simulated environmental matrices .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Analog Synthesis : Replace the pyridazine ring with pyrimidine or pyridine cores (see for related structures) and modify the piperazine substituents (e.g., hydroxyl, bromo, or methyl groups) .
  • Biological Assays : Test analogs in dose-response assays (e.g., IC50_{50} determinations) against target enzymes or cell lines. Correlate substituent effects (e.g., electron-withdrawing vs. donating groups) with activity trends .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectroscopic data across studies?

  • Methodology :

  • Source Validation : Cross-check data against peer-reviewed journals (e.g., ) and avoid non-academic sources (e.g., BenchChem).
  • Experimental Replication : Reproduce synthesis and characterization under controlled conditions. For example, melting point variations may arise from polymorphic forms; use differential scanning calorimetry (DSC) to identify phase transitions .

Experimental Design Considerations

Q. What controls and replicates are essential for in vitro evaluation of this compound’s bioactivity?

  • Methodology :

  • Positive/Negative Controls : Include known inhibitors/agonists for the target pathway. For cytotoxicity assays, use staurosporine as a positive control.
  • Replicates : Use ≥3 biological replicates with technical triplicates to account for plate-to-plate variability. Randomize sample placement to avoid edge effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.